molecular formula C17H20N6O B2566771 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2201390-07-8

2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one

Cat. No. B2566771
CAS RN: 2201390-07-8
M. Wt: 324.388
InChI Key: OBYFNZOWWHTVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one” contains an imidazo[1,2-b]pyridazine moiety . This moiety is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Scientific Research Applications

Antihistaminic and Anti-inflammatory Applications

Compounds related to the specified chemical structure, specifically imidazo[1,2-b]pyridazines with piperidine derivatives, have been synthesized and evaluated for their antihistaminic activity and ability to inhibit eosinophil infiltration. These compounds show promise in treating conditions such as atopic dermatitis and allergic rhinitis due to their dual antihistaminic and anti-inflammatory effects. One notable compound, TAK-427, demonstrated potent antihistaminic activity without central H(1) receptor blockade, making it a candidate for clinical trials aimed at treating allergic conditions (Gyoten et al., 2003).

Anticancer Research

Imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, which share structural similarities with the specified compound, have been investigated for their anticancer properties. These compounds, particularly the 1,2-dihydropyrido[3,4-b]pyrazines, are known as mitotic inhibitors with significant antitumor activity. Although the specific derivatives synthesized in related studies were found to be less active than some benchmark compounds, their synthesis provides a foundation for the development of potential anticancer agents (Temple et al., 1987).

Synthetic Methodologies

The synthesis of compounds containing the imidazo[1,2-a]pyridine or imidazo[1,2-b]pyridazine skeleton, including structures similar to the specified chemical, is of significant interest in medicinal chemistry. Efficient synthetic routes to these compounds enable the exploration of their potential pharmacological applications. Recent advancements include water-mediated hydroamination and silver-catalyzed aminooxygenation techniques, which offer new pathways for creating imidazo[1,2-a]pyridine derivatives under mild conditions (Mohan et al., 2013).

Therapeutic Agent Development

The imidazo[1,2-a]pyridine scaffold, closely related to the specified chemical, is recognized for its broad range of applications in medicinal chemistry. This scaffold has been incorporated into drugs with anticancer, antimicrobial, antiviral, and antidiabetic activities, among others. The versatility and drug-likeness of this structure make it a valuable template for the design and development of new therapeutic agents (Deep et al., 2016).

properties

IUPAC Name

2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-13-2-5-17(24)23(19-13)12-14-6-9-21(10-7-14)16-4-3-15-18-8-11-22(15)20-16/h2-5,8,11,14H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYFNZOWWHTVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.